molecular formula C10H20N2O B1427155 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine CAS No. 1211575-84-6

4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine

Cat. No.: B1427155
CAS No.: 1211575-84-6
M. Wt: 184.28 g/mol
InChI Key: LBNWKYKQUAGHLO-UHFFFAOYSA-N
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Description

4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Its molecular structure incorporates both piperidine and N-methylpyrrolidine rings linked by an ether bond, a feature common in scaffolds designed for probing biological systems. Researchers value this compound as a potential building block or intermediate for the synthesis of more complex molecules. Its structure suggests potential utility in the development of ligands for various central nervous system (CNS) targets, given that piperidine and pyrrolidine derivatives are frequently explored in neuroscience and pharmacology. The synthesis of related N-alkylpyrrolidine compounds, such as 1-methylpyrrolidin-3-ol, is an active area of process development to enable industrial-scale production for research applications . As a versatile intermediate, this compound can be used to construct molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the optimization of key pharmacodynamic properties. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(1-methylpyrrolidin-3-yl)oxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-12-7-4-10(8-12)13-9-2-5-11-6-3-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNWKYKQUAGHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution Approach

Method Overview:
This approach involves the nucleophilic substitution of a suitable leaving group on a piperidine derivative with a nucleophilic alcohol or its activated form. The process typically proceeds under basic or neutral conditions, facilitating the formation of the ether linkage.

Typical Procedure:

  • Activation of 1-methylpyrrolidin-3-ol (e.g., converting it into a more reactive species such as its alkyl halide or using a dehydrating agent).
  • Reaction with piperidine or its derivatives in the presence of a base (e.g., potassium carbonate) or a phase-transfer catalyst to promote nucleophilic attack.
  • Use of solvents like tetrahydrofuran (THF) or acetonitrile to facilitate the reaction.

Research Data:
While specific reaction conditions vary, a representative synthesis involves the use of 1-methylpyrrolidin-3-ol with piperidine in the presence of potassium carbonate in THF at room temperature, yielding the target ether after purification.

Alkylation of Piperidine with Activated 1-Methylpyrrolidin-3-ol Derivatives

Method Overview:
This method involves converting 1-methylpyrrolidin-3-ol into an alkyl halide (e.g., via reaction with phosphorus tribromide or thionyl chloride), which then reacts with piperidine to form the ether.

Procedure Details:

  • Synthesis of 1-methylpyrrolidin-3-yl halide (e.g., chloride or bromide).
  • Nucleophilic substitution of the halide with piperidine in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
  • Reaction conditions typically involve heating at reflux temperatures to ensure complete conversion.

Research Data:
This route has been documented in related pyrrolidine-ether syntheses, with reaction temperatures around 80-100°C, and yields vary depending on the halide used and purification methods.

Use of Protecting Groups and Stepwise Synthesis

Method Overview:
In complex syntheses, protecting groups may be employed to prevent side reactions. For example, protecting the nitrogen in piperidine or the hydroxyl group on pyrrolidine derivatives, followed by selective deprotection after ether formation.

Procedure Details:

  • Protection of reactive sites on piperidine or pyrrolidine derivatives.
  • Formation of the ether linkage via nucleophilic substitution or Williamson ether synthesis.
  • Deprotection steps to yield the final compound.

Research Data:
This method is more common in multi-step syntheses aimed at producing derivatives with specific functionalizations, ensuring high regioselectivity and purity.

Synthesis via Williamson Ether Synthesis

Method Overview:
A classic approach involves reacting a deprotonated piperidine (as its alkoxide) with an appropriate alkyl halide derived from 1-methylpyrrolidin-3-ol.

Procedure Details:

  • Generation of piperidine alkoxide using sodium hydride or potassium tert-butoxide.
  • Addition of 1-methylpyrrolidin-3-yl halide or tosylate as the electrophile.
  • Heating under reflux conditions to promote ether formation.

Research Data:
This method is well-established in organic synthesis, with reaction conditions optimized for high yield and minimal side reactions.

Data Table Summarizing Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct nucleophilic substitution Piperidine, 1-methylpyrrolidin-3-ol, base (K2CO3) Room temperature to reflux Simple, one-step, high yield Requires reactive alcohol derivatives
Alkylation of piperidine Halogenated 1-methylpyrrolidin-3-yl, piperidine Reflux in acetonitrile or DMF Good control over regioselectivity Multi-step, halide preparation needed
Protecting group strategy Protecting groups on nitrogen or hydroxyl Variable, multi-step High regioselectivity, purity Longer synthesis time
Williamson ether synthesis Sodium hydride or potassium tert-butoxide, electrophile Reflux in aprotic solvent Widely applicable, high yields Sensitive to moisture, requires inert atmosphere

Research Findings and Notes

  • Reaction Optimization:
    Recent studies emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and reagent purity to maximize yield and minimize side reactions.

  • Choice of Reagents:
    The use of activated electrophiles (e.g., halides or tosylates) derived from 1-methylpyrrolidin-3-ol significantly improves the efficiency of ether formation.

  • Synthesis Challenges:
    Achieving regioselectivity and avoiding over-alkylation or polymerization remains a key challenge, often addressed through protecting groups and careful control of stoichiometry.

  • Environmental and Safety Considerations: Use of hazardous reagents like sodium hydride and halogenated intermediates necessitates appropriate safety measures and waste disposal protocols.

Chemical Reactions Analysis

4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine can undergo various chemical reactions, including:

Scientific Research Applications

Overview

4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine, with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol, is a compound that has garnered interest in various fields of scientific research. Its unique structure allows it to serve as an intermediate in chemical synthesis, as well as a potential therapeutic agent. This article explores its applications in detail, focusing on its roles in chemistry, biology, medicine, and industry.

Chemical Synthesis

Intermediate in Organic Synthesis:
this compound is primarily used as an intermediate in the synthesis of various organic compounds and pharmaceuticals. It can participate in several chemical reactions, including:

  • Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to yield oxidized derivatives.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Substitution Reactions: Nucleophilic substitution can occur where the piperidine ring or the pyrrolidine moiety is substituted with other functional groups using reagents like alkyl halides or acyl chlorides .

Medicinal Applications

Therapeutic Potential:
The exploration of this compound in drug development is a significant area of interest. Its structural features may allow it to be developed into novel therapeutic agents targeting various diseases. Current research focuses on:

  • Analgesics: The compound's interaction with pain pathways could lead to new pain management therapies.
  • Antidepressants: There is potential for developing antidepressant medications based on its pharmacological profile.

Industrial Applications

Specialty Chemicals Production:
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its role as a reagent in chemical processes highlights its versatility and importance in manufacturing and synthesis operations .

Mechanism of Action

The mechanism of action of 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name CAS Number Key Structural Features Properties/Applications References
4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine Not provided Piperidine + (1-methylpyrrolidin-3-yl)oxy Pharmaceutical intermediate; basic amine
3-(((R)-1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride 2411625-24-4 Stereospecific dihydrochloride salt Enhanced solubility (salt form)
(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride - Piperidine linked to pyridinyl methanone Pharmaceutical intermediate; HCl salt
Piperidine derivatives with sulfonyl/nitro substituents 832752-02-0, etc. Varied substituents (e.g., sulfonyl, nitro) Altered lipophilicity/metabolic stability

Key Observations :

  • Solubility : The dihydrochloride salt (CAS 2411625-24-4) likely exhibits higher aqueous solubility than the free base form of this compound, a critical factor in drug formulation.

Comparison with Analogs :

  • The hydrochloride salt in requires neutralization steps, whereas the free base form of this compound may simplify purification.
  • Sulfonyl-substituted piperidines ( ) involve additional sulfonation steps, increasing synthetic complexity.

Pharmacological Considerations :

  • The basic nitrogen in piperidine facilitates protonation at physiological pH, improving bioavailability.
  • The (1-methylpyrrolidin-3-yl)oxy group may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies.

Biological Activity

4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine, with the CAS number 1211575-84-6, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 1-methylpyrrolidin-3-yl ether group. This structural arrangement is significant for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It can interact with neurotransmitter receptors, potentially modulating neuronal signaling.
  • Nucleic Acid Interaction : The compound may bind to DNA or RNA, influencing gene expression and protein synthesis.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential use in treating infections.
  • Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines, supporting its role in cancer therapy.
  • Neurotransmitter Modulation : Due to its structural similarity to neurotransmitters, it may influence signaling pathways relevant to neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Neurotransmitter ModulationPotential influence on neuronal signaling pathways

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, suggesting therapeutic potential for metabolic disorders.
  • Antimicrobial Efficacy : Research showed significant antibacterial activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent.
  • Cancer Cell Apoptosis : In vitro studies revealed that the compound induced apoptosis in various cancer cell lines, supporting its candidacy for anticancer drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine, and how can reaction yields be improved?

  • Methodology : The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, describes a stepwise approach using dichloromethane and sodium hydroxide for analogous piperidinyloxy compounds, achieving 99% purity via sequential washing and extraction . To improve yields:

  • Optimize stoichiometry of reactants (e.g., molar ratios of piperidine and pyrrolidine precursors).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion.
    • Reference Data :
ParameterValue/NoteSource
SolventDichloromethane
BaseNaOH
Purity≥99%

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituents on the piperidine and pyrrolidine rings. For example, highlights the use of NMR to confirm methyl and methoxy groups in analogous 4-piperidone derivatives .
  • X-ray crystallography : Resolves stereochemistry, as seen in for piperidine ring conformations .
  • MS (Mass Spectrometry) : Validates molecular weight (e.g., via ESI-MS), critical for verifying synthetic success.

Q. What safety protocols are essential when handling this compound?

  • Methodology : Adhere to GHS hazard classifications:

  • Skin/Eye Protection : Use nitrile gloves and goggles, as the compound may cause irritation (H315/H319) .
  • Ventilation : Work in fume hoods to avoid inhalation of vapors (H335) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies of piperidine derivatives be resolved?

  • Methodology :

  • Dose-Response Analysis : Replicate studies across multiple cell lines or animal models to isolate confounding variables (e.g., metabolic differences) .
  • Structural Analog Comparison : Test derivatives (e.g., methyl vs. ethyl substitutions) to determine if minor structural changes alter activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimentally .

Q. What strategies are recommended for identifying polymorphic forms of this compound, and how do they impact bioactivity?

  • Methodology :

  • DSC/TGA : Detect thermal transitions indicative of polymorphs .
  • PXRD : Compare diffraction patterns to known forms (e.g., ’s polymorph screening for isoindole derivatives) .
  • Solvent Recrystallization : Test polar vs. non-polar solvents to induce different crystal habits.
    • Impact : Polymorphs may alter solubility (e.g., hydrates vs. anhydrous forms), affecting bioavailability .

Q. How can computational methods streamline reaction optimization for piperidine-based derivatives?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions (solvent, catalyst) .
  • Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows for iterative refinement .

Methodological Considerations Table

Research ObjectiveRecommended TechniquesKey References
Synthesis OptimizationStoichiometric tuning, inert conditions
Structural ElucidationNMR, X-ray crystallography
Polymorph ScreeningPXRD, DSC
Pharmacological ContradictionsDose-response trials, docking studies

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine
Reactant of Route 2
4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine

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